

# **Application Notes and Protocols for Cerium- Indium Oxide in Carbon Dioxide Reduction**

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For Researchers, Scientists, and Drug Development Professionals

### Introduction

Cerium-indium oxide (CeO<sub>2</sub>-In<sub>2</sub>O<sub>3</sub>) based materials are emerging as promising catalysts for the reduction of carbon dioxide (CO<sub>2</sub>) into valuable fuels and chemical feedstocks. The unique properties of this mixed oxide system, including abundant oxygen vacancies and synergistic electronic effects between cerium and indium, contribute to enhanced catalytic activity and selectivity. These materials can be employed in both photocatalytic and electrocatalytic CO<sub>2</sub> reduction pathways, offering versatile solutions for carbon capture and utilization.

This document provides detailed application notes and experimental protocols for the synthesis of cerium-indium oxide catalysts and their use in CO<sub>2</sub> reduction reactions. The information is intended to guide researchers in the setup and execution of experiments, as well as in the interpretation of results.

## **Data Presentation**

The performance of various cerium-indium oxide catalysts in CO<sub>2</sub> reduction is summarized in the tables below, providing a comparative overview of different synthesis methods and reaction conditions.

Table 1: Performance of Cerium-Indium Oxide Catalysts in Photocatalytic CO2 Reduction



Catalyst Composit ion	Synthesis Method	Reductan t	Products	Total Yield (µmol/gca t)	CO Selectivit y (%)	Referenc e
CeO <sub>2</sub> /In <sub>2</sub> O <sub>3</sub> -CP	Hydrother mal co- precipitatio n	CH₄	CO, H2	174	85	
CeO <sub>2</sub> /In <sub>2</sub> O 3-WI	Wet- impregnati on	CH₄	CO, H2	-	94	
Ag- CeO <sub>2</sub> /In <sub>2</sub> O	Photodepo sition on CeO <sub>2</sub> /In <sub>2</sub> O <sub>3</sub> -CP	CH₄	CO, H2	253	-	-

Table 2: Performance of Cerium-Indium Oxide Catalysts in Electrocatalytic CO2 Reduction

Catalyst Compositio n	Synthesis Method	Product	Faradaic Efficiency (%)	Current Density (mA/cm²)	Reference
Ce <sub>0.85</sub> –In <sub>2</sub> O <sub>3</sub>	Pyrolysis of In-MOF	Formate	92.05	-100.98	
In <sub>2</sub> O <sub>3</sub> doped with 10 at% Ce	Flame-spray pyrolysis	Formate	86	150	
In <sub>2</sub> O <sub>3</sub>	Flame-spray pyrolysis	Formate	78	-	

# **Experimental Protocols**Catalyst Synthesis

## Methodological & Application





This protocol describes the synthesis of a CeO<sub>2</sub>/In<sub>2</sub>O<sub>3</sub> nanocomposite catalyst using the hydrothermal co-precipitation method, which is known for producing materials with uniform particle size and high surface area.

#### Materials:

- Cerium(III) nitrate hexahydrate (Ce(NO<sub>3</sub>)<sub>3</sub>·6H<sub>2</sub>O)
- Indium(III) nitrate hydrate (In(NO₃)₃·xH₂O)
- Sodium hydroxide (NaOH)
- Deionized water
- Ethanol

#### Equipment:

- · Teflon-lined stainless-steel autoclave
- · Magnetic stirrer with heating plate
- Centrifuge
- Oven
- Tube furnace

#### Procedure:

- Prepare separate aqueous solutions of cerium(III) nitrate hexahydrate and indium(III) nitrate hydrate at the desired molar ratio.
- Mix the two nitrate solutions under vigorous stirring.
- Slowly add a solution of sodium hydroxide dropwise to the mixed nitrate solution until the pH reaches a value between 9 and 10, leading to the formation of a precipitate.
- Continue stirring the suspension for 1 hour at room temperature.



- Transfer the suspension to a Teflon-lined stainless-steel autoclave.
- Seal the autoclave and heat it in an oven at 150-180 °C for 12-24 hours.
- After cooling to room temperature, collect the precipitate by centrifugation.
- Wash the precipitate multiple times with deionized water and ethanol to remove any residual ions.
- Dry the washed precipitate in an oven at 80 °C overnight.
- Calcine the dried powder in a tube furnace at 400-500 °C for 2-4 hours in air to obtain the final CeO<sub>2</sub>/In<sub>2</sub>O<sub>3</sub> nanocomposite.

This protocol outlines the synthesis of cerium-doped indium oxide nanoparticles via flame spray pyrolysis (FSP), a scalable method for producing well-defined mixed oxide nanoparticles.

#### Materials:

- Indium(III) nitrate pentahydrate (In(NO<sub>3</sub>)<sub>3</sub>.5H<sub>2</sub>O)
- Cerium(III) acetylacetonate hydrate (Ce(acac)<sub>3</sub>·xH<sub>2</sub>O)
- Ethanol
- · 2-Ethylhexanoic acid

#### Equipment:

- Flame spray pyrolysis reactor (e.g., Tethis NPS10)
- Syringe pump
- Gas flow controllers (for O<sub>2</sub> and CH<sub>4</sub>)
- Filter for nanoparticle collection

#### Procedure:



- Prepare a 0.15 M precursor solution by dissolving appropriate amounts of In(NO₃)₃·5H₂O and Ce(acac)₃·xH₂O in an equivolumetric mixture of ethanol and 2-ethylhexanoic acid to achieve the desired Ce doping level (e.g., 10 at%).
- Set up the flame spray pyrolysis reactor.
- Feed the precursor solution into the FSP nozzle at a constant rate (e.g., 5 mL/min) using a syringe pump.
- Ignite the flame with controlled flows of oxygen (e.g., 3.0 L/min) and methane (e.g., 1.5 L/min).
- Use a dispersion gas flow of oxygen (e.g., 5.0 L/min) to atomize the precursor solution into the flame.
- Collect the resulting nanoparticles on a filter located downstream of the flame.
- Carefully remove the collected powder from the filter. The as-synthesized powder is typically ready for use without further calcination.

## **Carbon Dioxide Reduction Experiments**

This protocol describes a general procedure for evaluating the photocatalytic activity of cerium-indium oxide catalysts for CO<sub>2</sub> reduction in an aqueous medium.

#### Materials:

- Synthesized cerium-indium oxide catalyst
- Deionized water
- Sacrificial electron donor (e.g., triethanolamine, TEOA)
- High-purity CO<sub>2</sub> gas
- High-purity inert gas (e.g., Ar or N<sub>2</sub>)

#### Equipment:



- Gas-tight photoreactor with a quartz window
- Light source (e.g., Xe lamp with appropriate filters)
- Magnetic stirrer
- Gas chromatograph (GC) equipped with a suitable detector (e.g., TCD for H<sub>2</sub> and FID for hydrocarbons and CO after methanization)
- Gas-tight syringe for sampling

#### Procedure:

- Disperse a known amount of the catalyst (e.g., 50 mg) in an aqueous solution (e.g., 100 mL) containing a sacrificial electron donor (e.g., 10 vol% TEOA).
- Transfer the suspension to the photoreactor.
- Seal the reactor and purge with high-purity CO<sub>2</sub> for at least 30 minutes to ensure saturation and remove air.
- Position the light source to illuminate the reactor through the quartz window.
- Start the magnetic stirrer to keep the catalyst suspended.
- Turn on the light source to initiate the photocatalytic reaction.
- At regular time intervals, withdraw a small volume of the gas from the reactor's headspace using a gas-tight syringe.
- Inject the gas sample into the GC to analyze the product composition (e.g., CO, CH<sub>4</sub>, H<sub>2</sub>).
- Continue the reaction for a desired duration, taking periodic gas samples.
- Quantify the products based on calibration curves obtained from standard gas mixtures.

This protocol provides a general method for assessing the electrocatalytic performance of cerium-indium oxide catalysts for CO<sub>2</sub> reduction using a standard H-type electrochemical cell.



#### Materials:

- Synthesized cerium-indium oxide catalyst
- Carbon paper or gas diffusion layer (GDL) as the substrate for the working electrode
- Nafion® solution (or other suitable binder)
- Isopropanol
- Electrolyte (e.g., 0.1 M KHCO₃ or 0.5 M KHCO₃)
- High-purity CO2 gas
- Counter electrode (e.g., platinum foil or wire)
- Reference electrode (e.g., Ag/AgCl)

#### Equipment:

- H-type electrochemical cell with a separator (e.g., Nafion® membrane)
- Potentiostat/Galvanostat
- Gas chromatograph (GC) for gas product analysis
- High-performance liquid chromatograph (HPLC) or Nuclear Magnetic Resonance (NMR) spectrometer for liquid product analysis

#### Procedure:

- Working Electrode Preparation:
  - Prepare a catalyst ink by dispersing a known amount of the catalyst and a binder (e.g., Nafion®) in a solvent like isopropanol.
  - Sonciate the mixture to ensure a homogeneous dispersion.

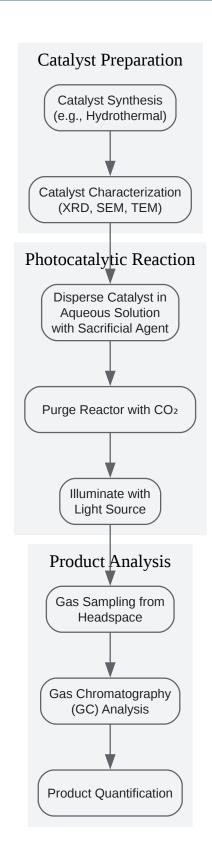


- Drop-cast or spray-coat the ink onto a carbon paper or GDL substrate to achieve a desired catalyst loading (e.g., 1-2 mg/cm²).
- Dry the electrode at room temperature or slightly elevated temperature.
- Electrochemical Measurement:
  - Assemble the H-type cell with the prepared working electrode in the cathodic compartment and the counter electrode in the anodic compartment. Place the reference electrode in the cathodic compartment close to the working electrode.
  - Fill both compartments with the electrolyte.
  - Purge the cathodic compartment with CO<sub>2</sub> for at least 30 minutes before the experiment to saturate the electrolyte. Maintain a continuous CO<sub>2</sub> flow during the experiment.
  - Connect the electrodes to the potentiostat.
  - Perform chronoamperometry at a series of constant potentials (e.g., -0.8 V to -1.2 V vs. RHE) for a set duration (e.g., 1-2 hours) for each potential.
- Product Analysis:
  - Gas Products: Collect the gas exiting the cathodic compartment and analyze it using a GC to quantify products like CO and H<sub>2</sub>.
  - Liquid Products: After the electrolysis, analyze the electrolyte from the cathodic compartment using HPLC or NMR to identify and quantify liquid products such as formate.
- Data Analysis:
  - Calculate the Faradaic efficiency for each product at each potential to determine the selectivity of the catalyst.

### **Visualizations**

## **Experimental Workflow for Photocatalytic CO<sub>2</sub> Reduction**





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Caption: Workflow for photocatalytic CO<sub>2</sub> reduction experiment.





## Proposed Mechanism for Electrocatalytic CO<sub>2</sub> Reduction to Formate



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Caption: Simplified formate pathway for electrocatalytic CO2 reduction.

## Type II Heterojunction in Ag-CeO<sub>2</sub>/In<sub>2</sub>O<sub>3</sub> for Photocatalysis

Caption: Electron transfer in a Type II Ag-CeO<sub>2</sub>/In<sub>2</sub>O<sub>3</sub> heterojunction.

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